四氢吡喃-2-甲酰氯

描述

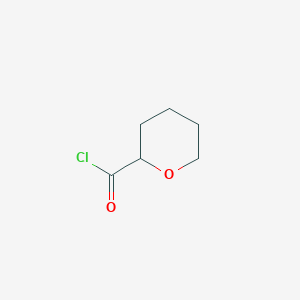

Tetrahydropyran-2-carbonyl chloride is a chemical compound with the molecular formula C6H9ClO2 . It is used in scientific research and possesses diverse applications, such as in synthetic organic chemistry and drug discovery.

Synthesis Analysis

Tetrahydropyran (THP) rings, which are important motifs in Tetrahydropyran-2-carbonyl chloride, are synthesized based on typical retrosynthetic disconnections . The synthesis of THP rings has been reported in several reviews . The strategies for THP synthesis are presented in a systematic way, divided into sections based on the retrosynthetic disconnections typically used to construct THP rings . The single-bond disconnections presented in these reviews are O1–C2, C2–C3, and C3–C4 .

Molecular Structure Analysis

The molecular structure of Tetrahydropyran-2-carbonyl chloride is analyzed in the context of its conformational structures in the neutral (S0) and cationic (D0) states . The constructed 2D potential energy surfaces associated with conformational interconversion between the chair and boat forms in the S0 and D0 states revealed that the ionic transitions observed in the MATI spectra correspond to the most stable chair conformer .

Chemical Reactions Analysis

The reactivity of the carbonyl group in Tetrahydropyran-2-carbonyl chloride is related to the electronegative leaving group’s ability to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .

Physical And Chemical Properties Analysis

Tetrahydropyran-2-carbonyl chloride reacts with water to form toxic fumes . It combines vigorously or explosively with water .

科学研究应用

- THP-2-CC can undergo desymmetrizing reactions to yield chiral tetrahydropyran derivatives. For instance, palladium-catalyzed intramolecular alkoxycarbonylation of THP-2-CC produces 2,6-cis-substituted tetrahydropyran compounds . These chiral building blocks find applications in asymmetric synthesis and drug discovery.

- Tetrahydropyran rings are common motifs in biologically active compounds. Researchers use THP-2-CC as a starting material to synthesize various natural products, pharmaceuticals, and bioactive molecules . Its reactivity allows for the introduction of diverse functional groups.

Panek Synthesis of Neopeltolide: :

Desymmetrization Reactions

Biologically Active Molecules

One-Pot Synthesis of 2,2,4,6-Tetrasubstituted Tetrahydropyrans: :

作用机制

The mechanism of action of Tetrahydropyran-2-carbonyl chloride involves the reactivity of the carbonyl group . The carbon, because it is electron-poor, is an electrophile: it is a great target for attack by an electron-rich nucleophilic group . Anything that can help to stabilize this charge by accepting some of the electron density will increase the bond’s polarity and make the carbon more electrophilic .

安全和危害

未来方向

Tetrahydropyran-2-carbonyl chloride has important motifs in biologically active molecules . It is likely that marine natural products will continuously have significant impact on chemical biology and drug discovery in the forthcoming decades . Total synthesis is the only practical means to overcome the material supply problem at the basic research level .

属性

IUPAC Name |

oxane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKSDHJUTXTPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydropyran-2-carbonyl chloride | |

CAS RN |

40053-81-4 | |

| Record name | Tetrahydro-2H-pyran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)

![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)